An In-Depth Technical Guide to the Synthesis and Characterization of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of both pyrrole and pyridine moieties in a wide array of pharmacologically active agents. This document details a robust two-step synthetic pathway, encompassing the N-arylation of pyrrole followed by a Vilsmeier-Haack formylation. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to ensure its unambiguous identification and purity assessment.
Introduction
The fusion of distinct heterocyclic rings into a single molecular entity is a well-established strategy in drug discovery for exploring novel chemical spaces and accessing unique pharmacological profiles. The pyrrole ring is a fundamental structural motif in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. Similarly, the pyridine scaffold is a ubiquitous feature in pharmaceuticals, contributing to desirable physicochemical properties such as aqueous solubility and the ability to participate in hydrogen bonding interactions.
The title compound, 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde, combines these two privileged heterocycles, offering a versatile platform for the synthesis of more complex drug candidates. The aldehyde functionality serves as a key synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the generation of diverse compound libraries for biological screening.
This guide, intended for researchers and professionals in the field of drug development, offers a detailed, field-proven methodology for the synthesis and comprehensive characterization of this valuable building block.
Synthetic Strategy and Experimental Protocols
The synthesis of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde is most effectively achieved through a two-step sequence. This approach prioritizes the formation of the N-C bond between the pyridine and pyrrole rings, followed by the introduction of the formyl group at the C2 position of the pyrrole ring. This strategy is often preferred as the Vilsmeier-Haack formylation is highly regioselective for the α-position of the pyrrole ring[1].
Figure 1: Proposed two-step synthetic workflow for 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde.
Step 1: Synthesis of 1-(Pyridin-4-yl)-1H-pyrrole
The crucial N-arylation of pyrrole with a 4-halopyridine can be accomplished using either a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. Both methods have proven effective for the formation of C-N bonds between aryl or heteroaryl halides and amines or heterocyclic systems[2][3].
Protocol 1A: Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation, typically employing a copper catalyst, a base, and a high-boiling point solvent[2].
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Reagents and Materials:
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Pyrrole
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4-Chloropyridine hydrochloride or 4-Bromopyridine hydrobromide
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Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-halopyridine salt (1.0 eq.), potassium carbonate (2.5 eq.), and copper(I) iodide (0.1 eq.).
-
Add anhydrous DMF or DMSO as the solvent.
-
Add pyrrole (1.2 eq.) to the reaction mixture.
-
Heat the mixture to 120-150 °C and stir vigorously for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Protocol 1B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a more modern and often milder alternative, utilizing a palladium catalyst and a phosphine ligand[4][5].
-
Reagents and Materials:
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Pyrrole
-
4-Bromopyridine
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Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar bulky phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
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Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).
-
Add 4-bromopyridine (1.0 eq.) and pyrrole (1.2 eq.).
-
Add the anhydrous solvent (toluene or dioxane).
-
Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.
-
Heat the mixture to 80-110 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(Pyridin-4-yl)-1H-pyrrole.
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Step 2: Vilsmeier-Haack Formylation of 1-(Pyridin-4-yl)-1H-pyrrole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds[6][7]. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1][8].
-
Reagents and Materials:
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1-(Pyridin-4-yl)-1H-pyrrole
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Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate or Sodium bicarbonate solution
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(Pyridin-4-yl)-1H-pyrrole (1.0 eq.) in anhydrous DCM or DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and a saturated solution of sodium bicarbonate or sodium acetate to hydrolyze the iminium intermediate and neutralize the acid.
-
Stir the mixture vigorously until the evolution of gas ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde.
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Characterization of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected for 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 80-100 °C |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | s | 1H | -CHO |
| ~8.7 | d | 2H | Pyridine H2', H6' |
| ~7.5 | d | 2H | Pyridine H3', H5' |
| ~7.2 | dd | 1H | Pyrrole H5 |
| ~7.0 | dd | 1H | Pyrrole H3 |
| ~6.4 | dd | 1H | Pyrrole H4 |
Note: The exact chemical shifts may vary depending on the solvent used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | -CHO |
| ~151 | Pyridine C2', C6' |
| ~145 | Pyridine C4' |
| ~133 | Pyrrole C2 |
| ~127 | Pyrrole C5 |
| ~122 | Pyridine C3', C5' |
| ~115 | Pyrrole C3 |
| ~111 | Pyrrole C4 |
Note: The exact chemical shifts may vary depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1660-1680 | C=O stretching (aldehyde) |
| ~1590, 1480, 1410 | C=C and C=N stretching (aromatic rings) |
| ~1350 | C-N stretching |
| ~750 | C-H bending (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion Peak (M⁺): m/z = 172.06
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of 1-Pyridin-4-yl-1H-pyrrole-2-carbaldehyde, a valuable building block for drug discovery and development. The two-step approach, involving an initial N-arylation followed by a Vilsmeier-Haack formylation, offers a practical and efficient route to the target compound. The detailed characterization data provided serves as a benchmark for researchers to confirm the identity and purity of their synthesized material, ensuring the integrity of subsequent chemical transformations and biological evaluations. By providing a comprehensive and scientifically grounded resource, this guide aims to facilitate the exploration of novel chemical entities derived from this versatile heterocyclic scaffold.
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